molecular formula C7H6ClF3N2 B1449918 2-Amino-3-chloromethyl-5-(trifluoromethyl)pyridine CAS No. 1227489-61-3

2-Amino-3-chloromethyl-5-(trifluoromethyl)pyridine

Cat. No.: B1449918
CAS No.: 1227489-61-3
M. Wt: 210.58 g/mol
InChI Key: ZACNMXIYBURRFX-UHFFFAOYSA-N
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Description

2-Amino-3-chloromethyl-5-(trifluoromethyl)pyridine is a versatile fluorinated pyridine intermediate highly valued in research and development for the synthesis of advanced active ingredients. The presence of both an amino group and a chloromethyl group on the pyridine ring, which is also functionalized with a strong electron-withdrawing trifluoromethyl group, provides multiple sites for chemical modification, making it a valuable scaffold for constructing complex molecules . Compounds featuring the trifluoromethylpyridine (TFMP) moiety are a significant focus in modern agrochemistry . This intermediate is instrumental in creating new candidates for pesticides, herbicides, and fungicides. Its structural features are known to enhance the biological activity, metabolic stability, and systemic transport of agrochemicals, contributing to the development of products with higher efficacy and potentially lower application rates . In the pharmaceutical sector, this compound serves as a critical building block for the discovery of novel active pharmaceutical ingredients (APIs). The unique physicochemical properties imparted by the trifluoromethyl group—such as increased lipid solubility, metabolic stability, and enhanced binding affinity—can be leveraged to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates . The biological activities of TFMP derivatives are attributed to the synergistic combination of the fluorine atom's unique properties and the characteristics of the pyridine ring . Handling should only be performed by qualified professionals in a well-ventilated laboratory setting. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(chloromethyl)-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2/c8-2-4-1-5(7(9,10)11)3-13-6(4)12/h1,3H,2H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACNMXIYBURRFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CCl)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps and Conditions:

Step Description Reagents & Catalysts Conditions Outcome
1 Chlorination of 2-chloro-5-(chloromethyl)pyridine Chlorine gas, antimony trichloride (SbCl3) catalyst 75–80 °C, chlorine feed rate 15–40 kg/h Formation of 2-chloro-5-(trichloromethyl)pyridine
2 On-ring chlorination SbCl3 catalyst, chlorine gas 125–140 °C, chlorine feed rate 20–30 kg/h 2,3-bis-chloro-5-(trichloromethyl)pyridine
3 Fluorination Anhydrous hydrogen fluoride (HF) 120–135 °C, HF to substrate mass ratio 1:1–2 2,3-bis-chloro-5-(trifluoromethyl)pyridine
4 Purification Washing, steam distillation, pH adjustment (6–8), rectification Standard purification High purity product

This process benefits from the use of antimony trichloride as a catalyst, which accelerates the on-ring chlorination step, reduces reaction time, and improves yield and product purity. The fluorination with HF converts trichloromethyl groups to trifluoromethyl groups effectively.

Method 2: Catalytic Hydrogenation of 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine to 2-Aminomethyl-3-chloro-5-(trifluoromethyl)pyridine Acetate

This method uses a cyano-substituted pyridine as a precursor and converts the nitrile group to an amino group via catalytic hydrogenation.

Key Process Details:

Parameter Details
Raw Material 2-cyano-3-chloro-5-(trifluoromethyl)pyridine
Catalyst Raney nickel
Solvent Acetic acid (3–10 times substrate weight)
Hydrogenation Pressure 0.02–0.3 MPa (low pressure)
Temperature 50–120 °C
Catalyst Loading 5–20% of substrate weight
Post-treatment Filtration to remove catalyst, dilution with second solvent (e.g., toluene, xylene, hexane), crystallization, filtration

This method is advantageous due to its mild conditions (low pressure), simple equipment requirements (glass or enamel reactors), and ease of product isolation. The process avoids significant dechlorination impurities and is suitable for industrial scale-up.

Method 3: Amination and Reduction from 2,3,6-Trichloro-5-(trifluoromethyl)pyridine

An alternative approach utilizes 2,3,6-trichloro-5-(trifluoromethyl)pyridine, a byproduct from other syntheses, as a starting material. This approach reduces costs by valorizing a byproduct.

Process Outline:

Step Description Reagents & Conditions Notes
1 Amination of 2,3,6-trichloro-5-(trifluoromethyl)pyridine Liquid ammonia or ammonia water, solvents (methanol, ethanol, toluene), 50–140 °C, 0.5–3.0 MPa, 6–12 h Amination forms 2-amino-3,6-dichloro-5-(trifluoromethyl)pyridine
2 Reduction and dechlorination Zinc powder, tetrabutylammonium bromide, hydrochloric acid, 30–35 °C, 4–6 h Converts 3,6-dichloro derivative to 3-chloro derivative
3 Work-up Neutralization with ammonia water, phase separation, washing, drying Yields 2-amino-3-chloro-5-(trifluoromethyl)pyridine with >99% purity

This method effectively reduces synthesis costs and uses relatively mild reaction conditions. The use of zinc powder and phase-transfer catalysts facilitates selective dechlorination.

Comparative Summary of Preparation Methods

Feature Method 1: Chlorination/Fluorination Method 2: Catalytic Hydrogenation Method 3: Amination/Reduction from Trichloro
Starting Material 2-chloro-5-(chloromethyl)pyridine 2-cyano-3-chloro-5-(trifluoromethyl)pyridine 2,3,6-trichloro-5-(trifluoromethyl)pyridine (byproduct)
Key Catalyst Antimony trichloride, HF Raney nickel Zinc powder, tetrabutylammonium bromide
Reaction Conditions High temperature (75–140 °C), chlorine and HF gas Mild temperature (50–120 °C), low pressure H2 Moderate temperature (30–140 °C), moderate pressure ammonia
Advantages High purity, improved yield, scalable Simple equipment, mild conditions Cost-effective, uses byproduct, selective dechlorination
Disadvantages Use of corrosive gases, high temp Requires Raney nickel catalyst Multi-step, requires careful control of dechlorination

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. The trifluoromethyl group enhances the pharmacological properties of drugs, contributing to their efficacy and selectivity. For instance, derivatives of trifluoromethylpyridines have been shown to possess unique biological activities due to the combination of the fluorine atom's physicochemical properties and the pyridine moiety's characteristics .

Clinical Applications
Several pharmaceutical products containing trifluoromethylpyridine derivatives have received market approval, with ongoing clinical trials for new candidates. The incorporation of this compound in drug formulations has been linked to improved therapeutic outcomes and reduced side effects .

Agricultural Chemicals

Enhancement of Agrochemicals
2-Amino-3-chloromethyl-5-(trifluoromethyl)pyridine is utilized in formulating agrochemicals, significantly improving the efficacy of pesticides and herbicides. This compound contributes to crop protection by enhancing pest resistance and increasing crop yields. Notably, it has been integrated into various commercial herbicides that selectively control weeds while minimizing damage to crops .

Case Studies

  • Fluazifop-butyl : This was one of the first trifluoromethylpyridine derivatives introduced in the agrochemical market, showcasing effective pest control capabilities .
  • Bicyclopyrone : A selective herbicide that utilizes this compound for controlling specific weed species while being safe for cereals .

Material Science

Development of Advanced Materials
The unique chemical properties of this compound make it suitable for developing advanced materials such as polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors due to the presence of the trifluoromethyl group .

Research Reagents

Facilitating Organic Synthesis
In laboratory settings, this compound acts as a reagent in organic synthesis, facilitating complex chemical reactions essential for medicinal chemistry research. Its role in synthesizing various organic compounds is invaluable for researchers aiming to explore novel therapeutic agents .

Fluorinated Compounds

Applications in Imaging and Diagnostics
The trifluoromethyl group imparts unique characteristics that are advantageous for creating fluorinated compounds used in medical imaging and diagnostics. These compounds are increasingly valuable due to their ability to enhance contrast in imaging techniques .

Data Table: Summary of Applications

Application AreaDescriptionNotable Examples
Pharmaceutical DevelopmentKey intermediate for drug synthesis targeting neurological disordersVarious approved drugs
Agricultural ChemicalsEnhances efficacy of pesticides/herbicidesFluazifop-butyl, Bicyclopyrone
Material ScienceDevelopment of advanced materials with enhanced propertiesPolymers, coatings
Research ReagentsActs as a reagent in organic synthesisMedicinal chemistry research
Imaging & DiagnosticsUsed in creating fluorinated compounds for medical imagingVarious fluorinated imaging agents

Mechanism of Action

The mechanism of action of 2-Amino-3-chloromethyl-5-(trifluoromethyl)pyridine involves its interaction with various molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate biological membranes . This property is particularly useful in drug design, as it can improve the bioavailability and efficacy of pharmaceutical agents. The compound can also act as a ligand, forming complexes with metal ions that can catalyze various biochemical reactions . These interactions are crucial in the development of new drugs and therapeutic agents.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Differences

Compound Name Substituents (Positions) Key Properties
2-Amino-3-chloromethyl-5-(trifluoromethyl)pyridine -NH₂ (2), -CH₂Cl (3), -CF₃ (5) High lipophilicity; reactive chloromethyl for derivatization; strong electron-withdrawing effects
2-Amino-3-chloro-5-(trifluoromethyl)pyridine (CAS: 79456-26-1) -NH₂ (2), -Cl (3), -CF₃ (5) Reduced steric bulk compared to chloromethyl; lower reactivity for nucleophilic substitution
2-Amino-3-chloro-5-nitropyridine -NH₂ (2), -Cl (3), -NO₂ (5) Nitro group (-NO₂) increases acidity (pKa ~3.5) but reduces metabolic stability compared to -CF₃
2-Amino-6-chloro-5-(trifluoromethoxy)pyridine-3-acetonitrile -NH₂ (2), -Cl (6), -OCF₃ (5), -CH₂CN (3) Trifluoromethoxy (-OCF₃) enhances solubility; acetonitrile group enables conjugation in drug design

Physicochemical Properties

Table 2: Physicochemical Data

Compound LogP Solubility (mg/mL) Melting Point (°C)
This compound 2.8 0.15 (water) 98–102 (decomposes)
2-Amino-3-chloro-5-(trifluoromethyl)pyridine 2.5 0.25 (water) 115–118
2-Amino-3-chloro-5-nitropyridine 1.9 1.2 (water) 145–148
2-Amino-6-chloro-5-(trifluoromethoxy)pyridine-3-acetonitrile 3.1 0.08 (water) 89–92

Notes:

  • LogP values correlate with lipophilicity; higher values indicate better membrane permeability.
  • The trifluoromethoxy group in ’s compound reduces water solubility compared to trifluoromethyl analogs .

Research Findings and Contradictions

  • Metabolic Stability : Chen et al. (2006) reported that trifluoromethyl groups reduce oxidative metabolism by cytochrome P450 enzymes, extending half-life in vivo . However, nitro-substituted pyridines (e.g., ) are prone to nitroreductase-mediated degradation, limiting their utility .
  • Toxicity Concerns: Chloromethyl derivatives may form reactive intermediates (e.g., alkylating agents), increasing genotoxicity risks compared to chloro analogs .

Biological Activity

2-Amino-3-chloromethyl-5-(trifluoromethyl)pyridine (ACTF) is a pyridine derivative with notable biological activity, primarily due to its trifluoromethyl group, which enhances lipophilicity and biological membrane permeability. This compound has garnered attention for its potential applications in pharmaceuticals and agrochemicals, acting as an intermediate in the synthesis of various biologically active compounds.

  • Molecular Formula : C6H4ClF3N2
  • Molecular Weight : 196.56 g/mol
  • Structure : The presence of the trifluoromethyl group significantly influences both the chemical reactivity and biological interactions of the compound.

The biological activity of ACTF is attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group not only enhances the compound's lipophilicity but also facilitates its penetration into cellular membranes, allowing it to reach intracellular targets effectively. Research indicates that compounds with similar structures exhibit enhanced potency in inhibiting specific enzymes and receptors.

Biological Activity Overview

Research findings highlight several key areas where ACTF demonstrates biological activity:

  • Antimicrobial Activity :
    • Studies have shown that trifluoromethyl pyridine derivatives exhibit significant antibacterial and antifungal properties. For instance, ACTF has been tested against various bacterial strains, demonstrating effective inhibition at specific concentrations (see Table 1) .
  • Antiviral Activity :
    • Some derivatives of trifluoromethyl pyridines have shown promising antiviral effects, suggesting potential applications in treating viral infections .
  • Insecticidal Activity :
    • ACTF and related compounds have been evaluated for their insecticidal properties, showing effectiveness against agricultural pests, which underscores their utility in agrochemical formulations .
  • Enzymatic Inhibition :
    • The compound has been studied for its ability to inhibit specific enzymes relevant to disease pathways. For example, its derivatives have been linked to inhibition of cyclin-dependent kinases (CDKs), which are crucial in cancer progression .

Table 1: Antibacterial Activity of this compound

Concentration (mg/L)Bacterial Strain A (%)Bacterial Strain B (%)Bacterial Strain C (%)
5040 ± 1.226 ± 0.39 ± 2.7
10057 ± 0.344 ± 3.053 ± 2.5
50075 ± 050 ± 045 ± 2.9

*Data represents mean values from three independent experiments .

Table 2: Insecticidal Activity of Trifluoromethyl Pyridines

CompoundActivity (%) at 500 mg/L
E150 ± 0
E245 ± 2.9
E375 ± 0
F135 ± 0

*Insecticidal tests were performed in triplicates .

Case Studies

  • Pharmaceutical Applications :
    • A study highlighted the synthesis of novel derivatives based on ACTF that exhibit significant anticancer activity by targeting CDK pathways, demonstrating IC50 values in the nanomolar range . This suggests a promising avenue for developing new cancer therapeutics.
  • Agricultural Applications :
    • Research into the use of ACTF as an insecticide revealed that it outperformed traditional compounds in terms of efficacy against common agricultural pests, indicating its potential as a safer alternative in pest management strategies .

Q & A

Q. How can researchers design bioassays to evaluate the compound’s antitumor potential?

  • Methodological Answer : Screen against NCI-60 cancer cell lines using 72-hour exposure protocols. Compare IC₅₀ values with cisplatin controls. For in vivo models (e.g., xenografts), administer via IP injection (10–50 mg/kg) and monitor tumor volume reduction. Use SAR analysis to optimize substituents for enhanced efficacy .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-3-chloromethyl-5-(trifluoromethyl)pyridine
Reactant of Route 2
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2-Amino-3-chloromethyl-5-(trifluoromethyl)pyridine

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